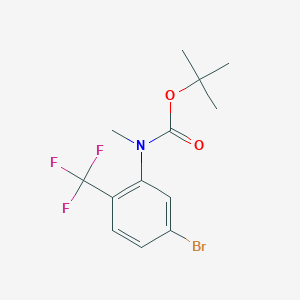
CID 76522121
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyloxyethylsilane is an organosilicon compound with the chemical formula C₁₄H₃₂O₃Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the silane family, which is known for its versatility in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyloxyethylsilane can be synthesized through the hydrosilylation reaction of triethoxysilane with butyl vinyl ether. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, tributyloxyethylsilane is produced using similar hydrosilylation techniques but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and reacted under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tributyloxyethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: Tributyloxyethylsilane can participate in substitution reactions where the butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyloxyethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Tributyloxyethylsilane derivatives are explored for their potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of tributyloxyethylsilane involves the formation of strong silicon-oxygen bonds. This compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial in applications such as surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but with ethoxy groups instead of butoxy groups.
Triethylsilane: Contains ethyl groups instead of butoxy groups.
Triphenylsilane: Contains phenyl groups instead of butoxy groups.
Uniqueness
Tributyloxyethylsilane is unique due to its butoxy groups, which provide distinct re
Properties
Molecular Formula |
C14H29O3Si |
|---|---|
Molecular Weight |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-4-7-10-15-13-14(18,16-11-8-5-2)17-12-9-6-3/h4-13H2,1-3H3 |
InChI Key |
QFZZAFVGHZRWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(OCCCC)(OCCCC)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)





![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)

![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)


